molecular formula C11H17NO3 B13526850 1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid

1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid

Cat. No.: B13526850
M. Wt: 211.26 g/mol
InChI Key: HMSNLIOLTVIAGJ-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid is a compound with the molecular formula C11H17NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the enantioselective multistage synthesis, which involves key steps such as azide reductive cyclization of aldehyde . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions and the use of advanced catalytic systems to optimize yield and reduce production costs. The use of microwave irradiation and other modern techniques can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Cyanopropyl)piperidine-3-carboxylic acid
  • 1-(2-Cyanoethyl)piperidine-3-carboxylic acid
  • 1-(2-Cyanoethyl)piperidine-4-carboxylic acid

Uniqueness

1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid is unique due to its specific cyclopropylacetyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

1-(2-cyclopropylacetyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C11H17NO3/c13-10(6-8-3-4-8)12-5-1-2-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15)

InChI Key

HMSNLIOLTVIAGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CC2CC2)C(=O)O

Origin of Product

United States

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